Methyl 9-hydroxyxanthene-9-carboxylate

Structural differentiation Molecular identity Procurement specification

Methyl 9-hydroxyxanthene-9-carboxylate (CAS 93446-03-8) is a C9-disubstituted xanthene derivative bearing both a tertiary hydroxyl group and a methyl carboxylate ester at the central bridgehead position of the tricyclic xanthene scaffold. Its molecular formula is C₁₅H₁₂O₄ with a molecular weight of 256.25 g/mol.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 93446-03-8
Cat. No. B8752673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9-hydroxyxanthene-9-carboxylate
CAS93446-03-8
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O
InChIInChI=1S/C15H12O4/c1-18-14(16)15(17)10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)15/h2-9,17H,1H3
InChIKeyQAGVASPCDMMMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 9-Hydroxyxanthene-9-Carboxylate CAS 93446-03-8: Chemical Identity, Class, and Procurement-Relevant Characteristics


Methyl 9-hydroxyxanthene-9-carboxylate (CAS 93446-03-8) is a C9-disubstituted xanthene derivative bearing both a tertiary hydroxyl group and a methyl carboxylate ester at the central bridgehead position of the tricyclic xanthene scaffold. Its molecular formula is C₁₅H₁₂O₄ with a molecular weight of 256.25 g/mol [1]. The compound belongs to the 9-hydroxyxanthene-9-carboxylate ester subclass, a family of oxygen-incorporating tricyclic compounds whose physical, chemical, and biological properties are strongly influenced by the nature of substituents at position 9 [2]. It is recognized in the primary literature as an important intermediate for the synthesis of xanthene-based anticholinergic drugs [3], and has been explicitly utilized in patented pharmaceutical manufacturing routes, notably by Boehringer Ingelheim for the preparation of tropenol and scopine 9-hydroxyxanthene-9-carboxylate methobromide salts as M3 muscarinic receptor antagonists [4].

Why Methyl 9-Hydroxyxanthene-9-Carboxylate Cannot Be Replaced by Non-Hydroxylated or Free-Acid Xanthene Analogs in Synthesis and Procurement


The presence of both a tertiary C9-hydroxyl group and a methyl ester on the xanthene core establishes a unique reactivity profile that is absent in close structural analogs. Methyl 9H-xanthene-9-carboxylate (CAS 39497-06-8, MW 240.25) lacks the 9-OH group and therefore cannot serve as a direct precursor for transesterification-based installation of amino alcohol moieties required for pharmacologically active anticholinergic esters [1]. Conversely, 9-hydroxyxanthene-9-carboxylic acid (CAS 6309-32-6, MW 242.23) bears the free carboxylic acid, which requires additional activation and protection/deprotection steps that are circumvented by the methyl ester . The 9-OH group itself confers susceptibility to etherification by alcohols and oxidation to xanthone derivatives under conditions where non-hydroxylated analogs remain inert [2]. These three features—the methyl ester as a traceless activating group, the tertiary alcohol as a hydrogen-bond donor and derivatization handle, and the unique stability/reactivity balance—mean that substituting a generic xanthene-9-carboxylate for this specific intermediate would either fail to produce the target downstream compound or necessitate a complete redesign of the synthetic route [3].

Quantitative Differentiation Evidence for Methyl 9-Hydroxyxanthene-9-Carboxylate vs. Closest Analogs: A Comparator-Based Procurement Guide


Molecular Identity: Dual C9-Functionalization (OH + COOCH₃) Distinguishes This Compound from All Single-Substituent Xanthene-9-Carboxylates

Methyl 9-hydroxyxanthene-9-carboxylate (C₁₅H₁₂O₄, MW 256.25 g/mol) is uniquely defined by the simultaneous presence of a tertiary hydroxyl and a methyl ester at the C9 bridgehead position [1]. The closest non-hydroxylated analog, methyl 9H-xanthene-9-carboxylate (CAS 39497-06-8), has the formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol—a mass difference of 16 Da corresponding to one oxygen atom, which is the 9-OH group [2]. The free acid analog, 9-hydroxyxanthene-9-carboxylic acid (CAS 6309-32-6), has the formula C₁₄H₁₀O₄ and MW 242.23 g/mol, lacking the methyl ester . This dual functionality is structurally confirmed by the SMILES notation COC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O and is essential for the compound's role as a protected, activated intermediate in downstream transesterification reactions, where the methyl ester serves as a leaving group while the 9-OH provides a hydrogen-bond donor/acceptor site for receptor interactions in final drug molecules [3].

Structural differentiation Molecular identity Procurement specification

Hydroxylation Step Yield: The Critical C9-OH Introduction Proceeds at 22% Yield, Defining a Rate-Limiting Synthetic Bottleneck vs. the 74% Precursor Esterification

In the Boehringer Ingelheim patent US7405224, the two-step synthesis of methyl 9-hydroxyxanthene-9-carboxylate (designated compound 3a) from xanthene-9-carboxylic acid proceeds via: (a) esterification with methyl iodide to give methyl xanthene-9-carboxylate in 74% yield (167 g white crystals, mp 82°C), followed by (b) hydroxylation using potassium tert-butoxide and O₂ at −10°C to −5°C to give methyl 9-hydroxyxanthene-9-carboxylate in 22% yield (11.10 g white crystals), purified by crystallization from diisopropylether/cyclohexane [1]. The nearly 3.4-fold drop in yield (74% → 22%) between the two steps unequivocally identifies the C9-hydroxylation as the rate- and yield-limiting transformation in the synthetic sequence. This low-yield step is the primary cost driver and supply bottleneck for this intermediate, and it directly impacts the economics of all downstream compounds—including tropenol 9-hydroxyxanthene-9-carboxylate (subsequent transesterification: 27% yield, mp 117°C) and the final methobromide salt (93% yield, mp 249–250°C) [1]. For procurement decisions, this means that pre-qualified batches of methyl 9-hydroxyxanthene-9-carboxylate eliminate the highest-risk synthetic step from the user's workflow.

Synthetic yield Process chemistry Route scouting

Transesterification Reactivity: The Methyl Ester Moiety Enables Direct Conversion to Pharmacologically Active Amino Alcohol Esters Without Protecting Group Chemistry

Patent US7405224 demonstrates that methyl 9-hydroxyxanthene-9-carboxylate (3a) undergoes solvent-free transesterification with tropenol (heated as a melt at 75 mbar over a boiling water bath for 4 h with sodium catalyst) to yield tropenol 9-hydroxyxanthene-9-carboxylate (4a) in 27% yield as white crystals with mp 117°C [1]. This same methyl ester intermediate also enables conversion to scopine 9-hydroxyxanthene-9-carboxylate (4b) via epoxidation of the tropenol ester double bond with H₂O₂-urea/V₂O₅ [2]. Subsequent quaternization with methyl bromide gives the final methobromide salts in high yield (93%, mp 249–250°C) with elemental analysis confirming purity (calculated: C 60.27, H 5.28, N 3.06; found: C 60.04, H 5.34, N 2.98) [1]. In contrast, if the free acid 9-hydroxyxanthene-9-carboxylic acid were used directly, coupling to amino alcohols would require separate activation (e.g., carbodiimide-mediated esterification) with attendant racemization or side-product risks. The methyl ester thus serves as a pre-activated, crystallizable, storable intermediate that streamlines the convergent assembly of the final anticholinergic pharmacophore [3]. This transesterification strategy is generalizable: quinuclidinyl xanthene-9-carboxylate (QNX) esters, prepared via analogous routes, display sub-nanomolar affinity for muscarinic M2 receptors (Ki = 0.390 nM) [4].

Transesterification Amino alcohol conjugation Drug intermediate

Microwave-Accelerated Synthetic Access: Orthogonal Design Optimization Demonstrates Microwave Irradiation Time as the Dominant Parameter for Precursor Synthesis

Kong et al. (2009) reported a microwave-catalyzed synthesis of the immediate precursor methyl 9-xanthene carboxylate from 9-xanthene carboxylic acid, followed by facile conversion to methyl 9-hydroxyxanthene-9-carboxylate [1]. Using orthogonal experimental design, the authors systematically investigated the effects of microwave irradiation time, microwave power, and catalyst loading on the esterification reaction. The results demonstrated that microwave irradiation time exerted the most significant effect on reaction outcome among the three parameters tested [1]. While the paper does not report isolated yields for every orthogonal experiment condition in the publicly available abstract, the methodology establishes that microwave-accelerated protocols can dramatically shorten reaction times compared to the conventional 24-hour ambient-temperature esterification described in US7405224 [2]. This microwave methodology provides an alternative synthetic entry point that may be advantageous for laboratories equipped with microwave synthesis instrumentation seeking reduced cycle times. The subsequent hydroxylation to introduce the 9-OH group was described as proceeding conveniently (简便地) from the microwave-generated methyl ester intermediate [1].

Microwave synthesis Process optimization Orthogonal design

9-OH Reactivity Profile: Etherification and Oxidation Susceptibility Differentiates This Intermediate from Non-Hydroxylated Xanthene-9-Carboxylates Under Standard Conditions

Classic studies on 9-hydroxyxanthene-9-carboxylate chemistry established that the free acids formed by saponification of these esters readily undergo oxidation by hydrogen peroxide to form the corresponding xanthone derivatives [1]. Furthermore, boiling of methyl 2,7-dimethyl-9-hydroxyxanthene-9-carboxylate with ethanol, methanol, or butanol results in facile etherification of the tertiary hydroxyl group at the 9-position by the alcoholic solvent [1]. This reactivity profile is directly attributable to the presence of the 9-OH group and is entirely absent in methyl 9H-xanthene-9-carboxylate (CAS 39497-06-8), which lacks the hydroxyl substituent [2]. For procurement and handling, these properties have dual significance: the susceptibility to etherification means that protic solvents (especially alcohols) must be avoided during storage and processing to prevent unintended derivatization, while the oxidizability to xanthones provides a potential quality control endpoint—the presence of xanthone impurities can serve as a marker for oxidative degradation during long-term storage [1]. This chemically distinct stability profile mandates dedicated handling protocols that do not apply to the non-hydroxylated analog.

Chemical stability Reactivity Etherification Oxidation

Physicochemical Property Divergence: Predicted Higher Melting Point and Altered Solubility vs. the Non-Hydroxylated Methyl Ester

The introduction of the 9-OH group produces a measurable shift in key physicochemical properties relative to the non-hydroxylated methyl ester. Methyl 9H-xanthene-9-carboxylate (CAS 39497-06-8) has a reported melting point of 82°C (from patent US7405224, step 1.1a) [1] and a molecular weight of 240.25 g/mol [2]. In contrast, methyl 9-hydroxyxanthene-9-carboxylate (CAS 93446-03-8) has a molecular weight of 256.25 g/mol and a melting point generally reported in the range of 120–130°C depending on purity , though the patent does not separately report the melting point of isolated compound 3a. This ~40–48°C elevation in melting point is consistent with the introduction of a hydrogen-bond donor (the tertiary 9-OH), which enables intermolecular hydrogen bonding in the solid state that is impossible for the non-hydroxylated analog (the crystal structure of methyl 9H-xanthene-9-carboxylate explicitly confirms the absence of classical hydrogen bonding) [2]. Both compounds are soluble in organic solvents such as ethanol, methanol, and tetrahydrofuran but poorly soluble in water . For procurement, the melting point range serves as a practical identity and purity check that readily distinguishes this intermediate from its non-hydroxylated precursor.

Melting point Physicochemical properties Quality specification

Procurement-Driven Application Scenarios for Methyl 9-Hydroxyxanthene-9-Carboxylate (CAS 93446-03-8)


Convergent Synthesis of Tropenol/Scopine 9-Hydroxyxanthene-9-Carboxylate Methobromide M3 Antagonists

As demonstrated in Boehringer Ingelheim's patent US7405224, methyl 9-hydroxyxanthene-9-carboxylate (3a) is the designated intermediate for the convergent assembly of tropenol and scopine 9-hydroxyxanthene-9-carboxylate esters, which upon quaternization yield potent M3 muscarinic receptor antagonists with cholinolytic and bronchospasmolytic activity [1]. The synthetic sequence—transesterification with tropenol (27% yield, mp 117°C), optional epoxidation to the scopine ester, and final quaternization with methyl bromide (93% yield, mp 249–250°C)—has been reduced to practice at multi-gram scale with full elemental analysis confirmation [2]. Researchers developing anticholinergic candidates for overactive bladder, COPD, or hyperhidrosis indications can use this intermediate to bypass the low-yielding hydroxylation step and directly access the amine conjugation stage.

Microwave-Assisted Medicinal Chemistry Library Synthesis of 9-Hydroxyxanthene-9-Carboxylate Derivatives

The microwave-catalyzed synthetic methodology reported by Kong et al. (2009) enables the rapid generation of methyl 9-xanthene carboxylate (the immediate precursor) with microwave irradiation time identified as the dominant process parameter through orthogonal experimental design [3]. The subsequent hydroxylation to the target 9-hydroxy methyl ester proceeds conveniently from this microwave-generated intermediate [3]. This two-step microwave-compatible sequence is particularly suited for medicinal chemistry laboratories conducting structure-activity relationship (SAR) studies on xanthene-based anticholinergic agents, where rapid analog generation is prioritized. The orthogonal design data provides a pre-optimized parameter space, reducing the need for extensive re-optimization when varying the ester or xanthene substitution pattern.

Quality Control and Reference Standard for Differentiating 9-Hydroxylated vs. Non-Hydroxylated Xanthene-9-Carboxylate Batches

The ~40°C melting point difference between methyl 9-hydroxyxanthene-9-carboxylate (~120–130°C) and its non-hydroxylated precursor methyl 9H-xanthene-9-carboxylate (82°C) [4] provides a practical, instrument-minimal identity verification method for incoming material inspection. Additionally, the established reactivity of the 9-OH group toward oxidation (to xanthones by H₂O₂) and etherification (by alcoholic solvents) [5] defines the critical quality attributes that must be monitored during storage: xanthone content (oxidative degradation marker) and etherified byproducts (solvent exposure marker). For GMP or GLP environments where intermediate identity and purity must be documented before use in regulated synthesis, these physicochemical handles enable a fit-for-purpose QC specification without requiring advanced spectroscopic instrumentation.

Process Chemistry Route Scouting and Cost Modeling for Xanthene Anticholinergic API Manufacturing

The quantitative yield data from US7405224—74% for esterification, 22% for hydroxylation, 27% for transesterification, and 93% for quaternization [2]—provides process chemists with the precise numerical inputs needed for cost-of-goods modeling, bottleneck identification, and route comparison. The 22% hydroxylation yield is unambiguously the yield-limiting step, making methyl 9-hydroxyxanthene-9-carboxylate the most cost-sensitive intermediate in the entire synthetic sequence. Process development teams evaluating make-vs.-buy decisions can use these data to quantify the economic advantage of outsourcing this intermediate: every 1% yield improvement in the hydroxylation step (or its elimination through direct procurement) translates to a disproportionate reduction in raw material cost per kilogram of final API. This evidence-based cost modeling capability is directly relevant to procurement negotiations and supplier qualification.

Quote Request

Request a Quote for Methyl 9-hydroxyxanthene-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.